Leiokinine A has been reported in Esenbeckia leiocarpa with data available.
from Esenbeckia leiocarpa; structure given in first source
Leiokinine A
CAS No.: 132587-63-4
Cat. No.: VC0532729
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132587-63-4 |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 3-methoxy-1-methyl-2-propylquinolin-4-one |
| Standard InChI | InChI=1S/C14H17NO2/c1-4-7-12-14(17-3)13(16)10-8-5-6-9-11(10)15(12)2/h5-6,8-9H,4,7H2,1-3H3 |
| Standard InChI Key | GEGKYZYCKNLWLI-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C(=O)C2=CC=CC=C2N1C)OC |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Leiokinine A possesses the IUPAC name 3-methoxy-1-methyl-2-propylquinolin-4-one and a molecular weight of 231.29 g/mol . The compound’s planar quinolinone core facilitates interactions with biological targets, while its substituents influence solubility and bioavailability. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₂ |
| Exact Mass | 231.125929 Da |
| XLogP3 | 3.0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of Leiokinine A. In CDCl₃, its ¹³C NMR spectrum reveals distinct peaks corresponding to the quinolinone carbons, methoxy group (δ 56.2 ppm), and propyl chain (δ 22.1, 31.4, and 41.8 ppm) . The aromatic region (δ 110–150 ppm) aligns with the conjugated system of the quinoline ring .
Natural Occurrence and Isolation
Pharmacological Properties
Anticholinesterase Activity
Leiokinine A exhibits moderate AChE inhibition, with a reported IC₅₀ of 367 μM in vitro . While less potent than reference compounds like galanthamine (IC₅₀ = 1.7 μM), its activity underscores the role of the 4-quinolinone scaffold in targeting the enzyme’s catalytic site. Comparative studies suggest that substituents such as the methoxy group enhance binding affinity .
Mechanism of Action
Molecular docking simulations propose that Leiokinine A interacts with AChE’s peripheral anionic site (PAS), disrupting substrate hydrolysis . This mechanism parallels that of donepezil, a clinically approved Alzheimer’s drug, highlighting Leiokinine A’s potential as a lead compound for derivative synthesis .
Research Findings and Experimental Insights
In Vitro Studies
Synthesis and Derivative Development
The first total synthesis of Leiokinine A was achieved by Nakatsu et al. in 1990 via a seven-step route starting from 2-propylaniline . Key steps include:
-
Friedländer annulation to construct the quinoline ring.
-
Methylation at the 1-position using methyl iodide.
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 48 hours to 6 hours, improving yield from 12% to 34% .
Future Research Directions
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Derivative Optimization: Structural modifications to enhance AChE inhibition and blood-brain barrier permeability.
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In Vivo Studies: Efficacy and pharmacokinetic evaluations in animal models of neurodegeneration.
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Broad-Spectrum Screening: Exploration of anticancer, antiviral, and anti-inflammatory activities based on quinolinone pharmacology .
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